Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a trifluoromethyl group, which is significant for enhancing the lipophilicity and biological activity of pharmaceutical agents. The structural complexity of pyrazolo[1,5-a]pyrimidines allows for various modifications that can lead to compounds with improved pharmacological properties.
The synthesis and characterization of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be traced back to research articles focused on the development of pyrazolo[1,5-a]pyrimidine derivatives. These studies emphasize the compound's potential as an antimetabolite and its utility in various chemical reactions .
This compound is classified under heterocyclic compounds, specifically as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are recognized for their structural resemblance to purines, making them relevant in biochemical pathways related to nucleic acid metabolism.
The synthesis of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step synthetic routes. One common approach includes the cyclocondensation reaction between 3-amino-pyrazoles and β-dicarbonyl compounds or other electrophiles. This method allows for the introduction of various substituents at different positions on the pyrazolo ring .
Technical Details:
The molecular structure of sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be described as follows:
The molecular formula is , with a molecular weight of approximately 305.22 g/mol. The compound exhibits distinct spectral characteristics in NMR and IR spectroscopy that confirm its structure .
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate participates in various chemical reactions due to its reactive functional groups. Notably:
Technical Details:
These reactions often require specific catalysts and conditions to achieve high yields and selectivity.
The mechanism of action for sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate primarily involves its role as an inhibitor in biochemical pathways. It has been shown to interact with various enzymes involved in nucleotide metabolism.
Data:
Studies indicate that this compound may inhibit specific kinases or enzymes associated with purine metabolism, leading to altered cellular functions .
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) provide insights into these properties .
Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific uses:
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that confers exceptional binding versatility to biological targets. Its significance arises from:
Table 1: Bioactivity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Target | IC₅₀/EC₅₀ | Biological Activity |
---|---|---|---|
Compound 17 | FLT3-ITD | 0.4 nM | Antiproliferative in AML cell lines [2] |
Compound 19 | FLT3D835Y | 0.3 nM | Overcame quizartinib resistance [10] |
Ethyl 5-(4-FP)-7-CF₃ | MKN45/H460 cells | >50 µM | Poor cytotoxicity [4] |
AII antagonist lead | Angiotensin II R | <100 nM | Oral antihypertensive activity [7] |
Recent studies further highlight the core’s role in overcoming drug resistance. For instance, C7-trifluoromethyl derivatives (e.g., compound 20) inhibited FLT3D835Y mutants (IC₅₀ = 0.3 nM), which confer resistance to the clinical inhibitor quizartinib [10]. Conversely, structural modifications can diminish activity, as observed with ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, which showed negligible inhibition in MKN45 gastric and H460 lung cancer cells (>50 µM) [4]. This underlines the core’s sensitivity to substituent effects.
Substituents at C-5 and C-7 critically modulate the bioactivity, selectivity, and pharmacokinetics of pyrazolo[1,5-a]pyrimidine derivatives. Key roles include:
Lipophilicity enhancement: CF₃ increases log P values by ~0.9 units, improving membrane permeability. This is evidenced by cellular IC₅₀ values <20 nM in MV-4-11 (AML) cells for CF₃-containing analogs [10].
Phenyl (C5):
Table 2: Impact of Substituents on Physicochemical and Biological Profiles
Substituent Position | Group | log P (Calculated) | Solubility (mg/mL) | Key Biological Effect |
---|---|---|---|---|
C7 | CF₃ | +0.9 vs. H | ~10 (neutral analog) | Enhanced FLT3 binding, metabolic stability [10] |
C7 | CHF₂ | +0.5 vs. CF₃ | ~15 | Moderate FLT3 activity (IC₅₀ ~100 nM) [6] |
C5 | Phenyl | Baseline | Low | Base π-stacking interactions [4] |
C5 | 1-Naphthyl | +1.2 vs. phenyl | Very low | Improved hydrophobic filling [5] |
C3 | COO⁻ Na⁺ | -2.1 vs. ethyl ester | >50 | Enabled IV administration [3] |
The synergistic effect of these groups is exemplified in sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. While the phenyl ensures target engagement, the trifluoromethyl sustains bioavailability, and the sodium carboxylate balances hydrophilicity—collectively optimizing drug-like properties [3] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7